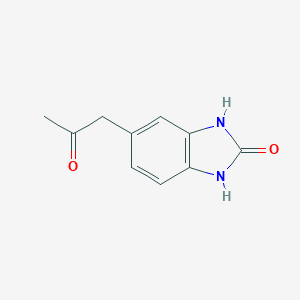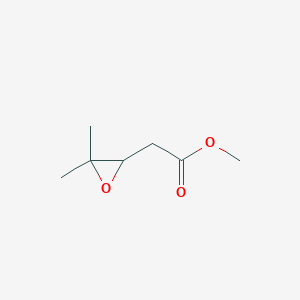
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one, also known as DPI, is a widely used inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes. DPI has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Mécanisme D'action
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one works by inhibiting the flavin-containing subunit of NADPH oxidases, which is responsible for the production of ROS. By inhibiting this subunit, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one effectively reduces the production of ROS and prevents oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce vascular damage in animal models of hypertension and atherosclerosis. In addition, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NADPH oxidases, which could have greater therapeutic potential. Another area of interest is the investigation of the role of NADPH oxidases in other diseases and conditions, such as diabetes and chronic kidney disease. Additionally, there is potential for the use of 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in combination with other therapies, such as antioxidants or anti-inflammatory agents, to enhance its therapeutic effects.
Méthodes De Synthèse
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with acetylacetone, followed by cyclization and oxidation. The final product is obtained by recrystallization and purification.
Applications De Recherche Scientifique
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological processes. It has been shown to inhibit ROS production in a range of cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has also been used to investigate the role of NADPH oxidases in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
115836-59-4 |
|---|---|
Nom du produit |
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
5-(2-oxopropyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)4-7-2-3-8-9(5-7)12-10(14)11-8/h2-3,5H,4H2,1H3,(H2,11,12,14) |
Clé InChI |
SQRGZRAFDVRJLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
SMILES canonique |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-5-(2-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)









